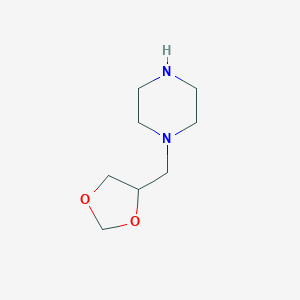
1-(1,3-Dioxolan-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dioxolan-4-ylmethyl)piperazine, also known as piperazine dioxane, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a six-membered ring with two oxygen atoms and a nitrogen atom.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine is not well understood. However, it is believed to interact with various receptors in the brain, including serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels, which can affect mood, behavior, and other physiological functions.
Biochemical and Physiological Effects
1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine in lab experiments is its high yield and ease of synthesis. Additionally, it has a wide range of applications in various fields of research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine. One potential area of research is the development of new metal-organic frameworks and coordination polymers using this compound as a ligand. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Finally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. It is commonly used as a ligand in the synthesis of metal-organic frameworks and coordination polymers, and it has potential therapeutic applications. While there are some limitations to its use in lab experiments, further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis method of 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine involves the reaction of 1-(1,3-Dioxolan-4-ylmethyl)piperazine with ethylene oxide in the presence of a catalyst. The reaction takes place at a high temperature and pressure to form the desired product. The yield of the product is high, and the process is relatively simple, making it a popular method for synthesizing this compound.
Applications De Recherche Scientifique
1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine has been widely used in scientific research for its unique properties. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, including gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
164331-63-9 |
|---|---|
Nom du produit |
1-(1,3-Dioxolan-4-ylmethyl)piperazine |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(1,3-dioxolan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)5-8-6-11-7-12-8/h8-9H,1-7H2 |
Clé InChI |
PNHUKNNXWPVYPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2COCO2 |
SMILES canonique |
C1CN(CCN1)CC2COCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




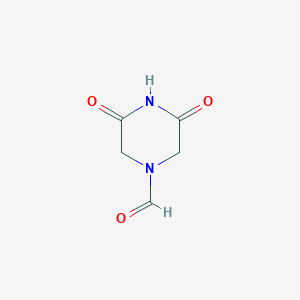

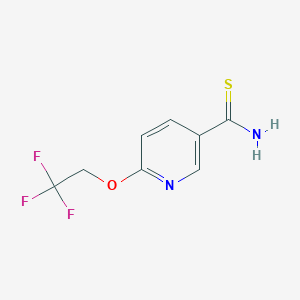
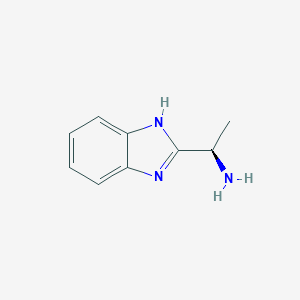
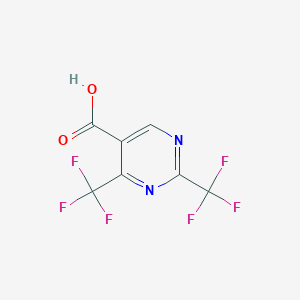


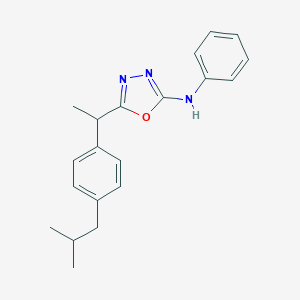

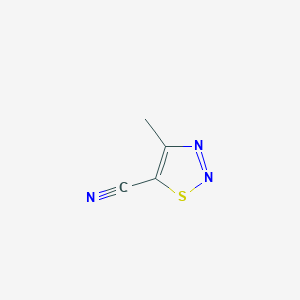
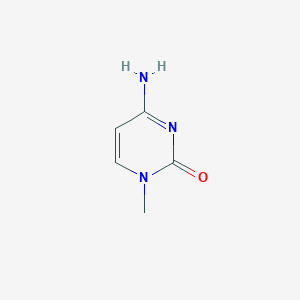
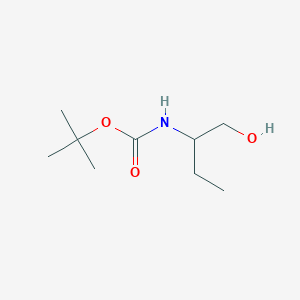
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)